N-(2,4-dimethylphenyl)glycinamide
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Overview
Description
2-Amino-N-(2,4-dimethyl-phenyl)-acetamide is an organic compound with a molecular formula of C10H14N2O It is a derivative of acetamide, where the amine group is substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,4-dimethyl-phenyl)-acetamide typically involves the reaction of 2,4-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-(2,4-dimethyl-phenyl)-acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,4-dimethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), amine derivatives (reduction), and various substituted acetamides (substitution) .
Scientific Research Applications
2-Amino-N-(2,4-dimethyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,4-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2,4-dimethylphenyl)ethyl-N,2-dimethylpropanamide: This compound shares a similar structure but has different substituents on the acetamide moiety.
2-Amino-N-(aryl)benzimidamides: These compounds have a similar amine group but differ in the aromatic substituents.
Uniqueness
2-Amino-N-(2,4-dimethyl-phenyl)-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI Key |
YGCPJMYYCZRQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN)C |
Origin of Product |
United States |
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